3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide is a bicyclic compound with significant relevance in medicinal chemistry. It is classified under the category of substituted bicyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The compound has a chemical formula of CHBrN and a molecular weight of 240.14 g/mol. Its CAS number is 1818847-90-3, and it is often utilized as a building block in organic synthesis and pharmaceutical development .
The synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide can be achieved through various methods, typically involving the construction of the bicyclic framework followed by functionalization to introduce the amine group. One common approach includes:
Technical details regarding the specific reagents and conditions used in these reactions can vary, but they often utilize solvents such as dimethylformamide or ethanol, and may involve catalysts to enhance reaction efficiency .
The molecular structure of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide features a bicyclic core with a phenyl substituent at one of the bridgehead positions. The structure can be represented using the SMILES notation: Br.NC12CC(C3=CC=CC=C3)(C1)C2
. This notation indicates the presence of a bromine atom, an amine group, and a phenyl ring attached to the bicyclic framework.
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to optimize its pharmacological properties or to synthesize derivatives with enhanced efficacy .
The physical and chemical properties of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide include:
These properties are essential for determining its suitability for various applications in research and industry .
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide has potential applications in several scientific fields:
The structural exploration of bicyclo[1.1.1]pentane (BCP) began with theoretical interest in its extreme geometric strain. Early studies quantified its distorted C–C bond angles (~90°) and elongated bridgehead bonds (1.87 Å), resulting in significant ring strain (~70 kcal/mol) that fundamentally challenged classical organic bonding models [5]. Initially considered laboratory curiosities, BCPs gained synthetic relevance with the development of [1.1.1]propellane as a key precursor in the 1980s–1990s. However, early synthetic routes were impractical for medicinal chemistry: they required hazardous reagents (e.g., methyl lithium), harsh UV light, or suffered from low yields and scalability issues [3]. A transformative advance came in 2024 with the Nature Synthesis-reported light-enabled flow synthesis using alkyl iodides and [1.1.1]propellane. This catalyst-free method provided kilogram-scale access to BCP iodides (>70% yield) under mild visible-light irradiation (365–405 nm), enabling reliable BCP scaffold production for drug discovery [3]. Concurrently, 2025 saw the development of a multi-component cascade atom transfer radical addition (CATRA) leveraging photoredox catalysis. This method assembled complex BCPs from alkenes, alkyl iodides, and propellane in a single step, demonstrating insensitivity to air/moisture and gram-scale applicability for bioactive molecule synthesis [1]. These innovations resolved historical volatility and scalability limitations, transitioning BCPs from theoretical oddities to programmable bioisosteric building blocks.
Table 1: Evolution of Key BCP Synthesis Methods
Time Period | Method | Key Reagents/Conditions | Limitations |
---|---|---|---|
Pre-2010 | Mercury lamp irradiation | UV light, Pyrex vessels | Low yields, polymer formation |
2018–2019 | Triethylborane/fac-Ir(ppy)₃ initiation | BEt₃, Ir-catalyst (€852/250 mg) | High catalyst cost, complex mixtures |
2024 | Visible-light flow synthesis | Alkyl iodides, 365–405 nm light, flow reactor | Requires propellane handling |
2025 | Photoredox CATRA | Alkyl iodides, alkenes, fac-Ir(ppy)₃, blue light | Multi-component optimization |
BCPs have emerged as high-fidelity para-benzene bioisosteres due to their near-identical steric and electronic profiles but superior three-dimensionality. This substitution strategy directly addresses the "flatland" problem in drug design – where excessive molecular planarity correlates with poor aqueous solubility, metabolic instability, and promiscuous target binding [7] [8]. The 2012 Pfizer-Baran collaboration marked a watershed by demonstrating that BCP analogues of the γ-secretase inhibitor avagacestat retained target potency while improving permeability and solubility [7]. Subsequent studies validated BCPs as sp³-carbon enrichments that boost F(sp³) values – a critical metric for clinical success. By 2024, over 300 medicinal chemistry patents incorporated BCPs, primarily as 1,3-disubstituted motifs mimicking para-substituted phenyl rings [3].
Recent bifunctional reagents like iodobicyclo[1.1.1]pentylmethyl thianthrenium (IBM-TT⁺) have revolutionized BCP diversification. IBM-TT⁺ exploits electrostatic facilitation to overcome neopentyl SN2 barriers, enabling chemoselective displacement of thianthrenium with amines, alcohols, or thiols. The retained iodide handle permits further diversification via cross-coupling or photoredox chemistry, generating diverse BCP bioisosteres for benzyl amines, ethers, and diarylmethanes in a modular fashion [7]. This dual-reactivity platform streamlines access to formerly challenging analogues like donepezil (acetylcholinesterase inhibitor) and imatinib (tyrosine kinase inhibitor) derivatives, historically requiring laborious de novo synthesis [7].
The 3-phenyl-BCP motif represents a privileged structural hybrid combining the geometric constraints of the BCP core with the aromatic pharmacophore of phenyl. This configuration specifically targets kinase domains and GPCR-binding pockets where the pendant phenyl engages in π-stacking or hydrophobic interactions. In FLT3 kinase inhibitors for acute myeloid leukemia (AML), 3-phenyl-1H-5-pyrazolylamine derivatives with urea pharmacophores demonstrated low-nM IC₅₀ values, attributed to the phenyl group's optimal vectoring into the hydrophobic back pocket [4]. Similarly, EGFR-targeting 3-phenylquinazolinones showed potent anti-cancer activity (IC₅₀ 10–12 µM against MCF-7/SW480 lines) due to the phenyl's complementary fit within the ATP-binding cleft [2].
Table 2: Pharmacological Applications of 3-Phenyl Motifs in Drug Analogues
Target/Therapeutic Area | Compound Class | Role of 3-Phenyl Group | Key Activity Metrics |
---|---|---|---|
FLT3 kinase (AML) | 3-Phenyl-1H-5-pyrazolylamine ureas | Hydrophobic pocket engagement | IC₅₀ < 1 nM; >10× potency vs. sorafenib |
EGFR kinase (Solid tumors) | 3-Phenylquinazolin-4-ones | Hinge region binding | IC₅₀ 10–12 µM; comparable to erlotinib |
Anti-infectives | N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | Membrane penetration enhancement | MIC 0.16–0.68 µM vs. MRSA |
Tuberculosis agents | Bromo/trifluoromethyl-phenyl carboxamides | Target affinity modulation | MIC 10 µM (rifampicin-comparable) |
Structurally, the BCP core constrains phenyl rotation, reducing entropic penalties upon target binding. This pre-organization effect is particularly valuable in kinase inhibitors where dynamic binding modes limit residence time. Computational studies confirm that 3-phenyl-BCP-amine derivatives exhibit superior binding stability (lower RMSD/Rg) versus flexible linear alkyl chains in EGFR complexes [2] [8]. The hydrobromide salt form of 3-phenylbicyclo[1.1.1]pentan-1-amine enhances crystallinity and bioavailability – critical for in vivo efficacy – while the protonated amine enables salt-bridge formation with aspartate/glutamate residues in targets [7]. As synthetic methodologies mature, this scaffold is poised to expand into CNS drugs, where its increased solubility and reduced P-glycoprotein efflux address critical blood-brain barrier penetration challenges.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: